molecular formula C27H24BrNO5 B295665 4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No.: B295665
M. Wt: 522.4 g/mol
InChI Key: DNKZSZCVBANONH-KQWNVCNZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is a chemical compound that has gained significant attention in scientific research. It belongs to the class of oxazoles and is known for its potential applications in the field of medicine and pharmaceuticals.

Scientific Research Applications

Researchers have shown great interest in studying the potential applications of 4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in the field of medicine and pharmaceuticals. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-tumor properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Mechanism of Action

The mechanism of action of 4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell proliferation. The compound has been found to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation. It also inhibits the activity of certain signaling pathways such as the NF-kB pathway, which is involved in the regulation of inflammation and cancer cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. It has been found to reduce inflammation and cancer cell proliferation in vitro and in vivo. The compound has also been shown to reduce oxidative stress and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of inflammation and cancer cell proliferation. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the study of 4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. One potential direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to study its potential use as a chemotherapeutic agent for the treatment of cancer. Further studies are also needed to investigate the mechanisms of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one involves the reaction of 3-bromo-5-ethoxy-4-(2-(4-methylphenoxy)ethoxy)benzaldehyde and phenylglycine in the presence of a base. The reaction takes place in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified using column chromatography to obtain the final compound.

Properties

Molecular Formula

C27H24BrNO5

Molecular Weight

522.4 g/mol

IUPAC Name

(4Z)-4-[[3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H24BrNO5/c1-3-31-24-17-19(16-23-27(30)34-26(29-23)20-7-5-4-6-8-20)15-22(28)25(24)33-14-13-32-21-11-9-18(2)10-12-21/h4-12,15-17H,3,13-14H2,1-2H3/b23-16-

InChI Key

DNKZSZCVBANONH-KQWNVCNZSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Br)OCCOC4=CC=C(C=C4)C

SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br)OCCOC4=CC=C(C=C4)C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Br)OCCOC4=CC=C(C=C4)C

Origin of Product

United States

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